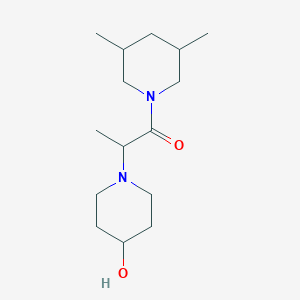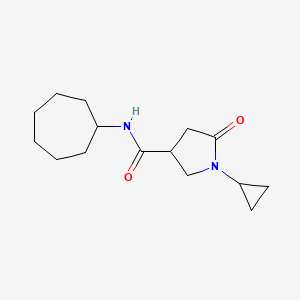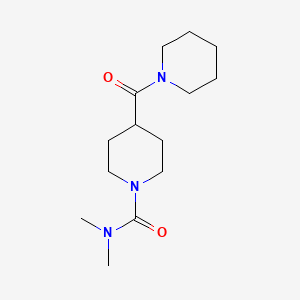
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one, also known as Dihydroetorphine, is a potent opioid analgesic drug that has been used in veterinary medicine for pain management. It was first synthesized in 1960 by a team of researchers at Janssen Pharmaceutica, Belgium. Since then, it has been used in various scientific research applications due to its unique pharmacological properties.
Mécanisme D'action
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine acts on the mu, delta, and kappa opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It also has a high affinity for the mu opioid receptor, which is responsible for its potent analgesic effects.
Biochemical and physiological effects:
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine produces a range of biochemical and physiological effects on the body. It produces analgesia, sedation, and respiratory depression, which are typical of opioids. It also produces euphoria and a sense of well-being, which can lead to addiction and abuse.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has several advantages for use in laboratory experiments. It is a potent and selective opioid receptor agonist, which makes it useful for investigating the mechanisms of opioid tolerance and dependence. It is also useful for developing new opioid-based pain medications.
However, there are also limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine in laboratory experiments. It is a controlled substance, which means that it is subject to strict regulations and requires special permits for use. Additionally, it has a high potential for abuse and addiction, which can make it difficult to use safely in laboratory experiments.
Orientations Futures
There are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine. One area of research is the development of new opioid-based pain medications that are more effective and have fewer side effects than existing medications. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to new treatments for opioid addiction.
Conclusion:
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine is a potent opioid analgesic drug that has been used in various scientific research applications. It has a unique pharmacological profile that makes it useful for investigating the mechanisms of opioid tolerance and dependence and for developing new opioid-based pain medications. However, it is a controlled substance with a high potential for abuse and addiction, which can make it difficult to use safely in laboratory experiments.
Méthodes De Synthèse
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine can be synthesized by reacting 4-hydroxypiperidine with 3,5-dimethylpiperidine-1-carboxylic acid anhydride in the presence of a suitable catalyst. The resulting product is then purified and crystallized to obtain pure 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine.
Applications De Recherche Scientifique
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has been used in various scientific research applications due to its potent analgesic and sedative properties. It has been used in animal studies to investigate the effects of opioids on the central nervous system and to develop new opioid-based pain medications. 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has also been used in studies to investigate the mechanisms of opioid tolerance and dependence.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-11-8-12(2)10-17(9-11)15(19)13(3)16-6-4-14(18)5-7-16/h11-14,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNGNIEVLLHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)



![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)